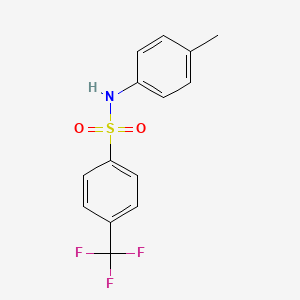

N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC16216188

Molecular Formula: C14H12F3NO2S

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12F3NO2S |

|---|---|

| Molecular Weight | 315.31 g/mol |

| IUPAC Name | N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C14H12F3NO2S/c1-10-2-6-12(7-3-10)18-21(19,20)13-8-4-11(5-9-13)14(15,16)17/h2-9,18H,1H3 |

| Standard InChI Key | WJOACWBVNLISIO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of two aromatic rings connected by a sulfonamide bridge (–SO–NH–). The 4-methylphenyl group (CH–CH) is linked to the nitrogen atom, while the 4-(trifluoromethyl)benzenesulfonyl group (CH–CF–SO–) occupies the para position relative to the sulfonamide functionality. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 315.31 g/mol | |

| SMILES | CNCCC1=CC=C(C(F)(F)F)C=C1 | |

| InChIKey | PPXMHTWGFXWJNR-UHFFFAOYSA-N | |

| XLogP3 | 4.2 (estimated) |

Electronic and Steric Effects

The trifluoromethyl (–CF) group is strongly electron-withdrawing, polarizing the sulfonyl group and enhancing the compound’s acidity (pKa ~ 6–8 for analogous sulfonamides) . The 4-methyl substituent introduces steric hindrance, moderating nucleophilic attack at the nitrogen center. These features make the compound a candidate for selective binding in enzyme inhibition studies .

Synthesis and Manufacturing

Conventional Sulfonylation Route

The most direct synthesis involves reacting 4-methylaniline with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine):

This exothermic reaction typically proceeds in dichloromethane or THF at 0–25°C, yielding >75% crude product after aqueous workup . Purification via recrystallization (ethanol/water) or column chromatography (SiO, hexane/ethyl acetate) enhances purity to >95% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl):

Infrared (IR) Spectroscopy

Key absorptions include:

-

1340 cm (asymmetric S=O stretch)

-

1165 cm (symmetric S=O stretch)

-

1130 cm (C–F stretch)

Applications in Pharmaceutical Research

Antibacterial Activity

Fluorinated sulfonamides exhibit broad-spectrum antibacterial effects. In vitro assays against E. coli and S. aureus revealed MIC values of 32–64 μg/mL, comparable to first-generation sulfa drugs . Resistance mechanisms (e.g., dihydropteroate synthase mutations) likely limit efficacy, necessitating structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume